molecular formula C23H21ClN4O3 B2939179 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539848-40-3

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2939179
CAS No.: 539848-40-3
M. Wt: 436.9
InChI Key: NQCJDPIRJVSIFA-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, with additional chlorophenyl and dimethoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a hydrazine derivative, followed by cyclization with a suitable aldehyde or ketone to form the triazole ring. The quinazoline ring is then constructed through further cyclization reactions, often involving the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an anticancer and antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines and pathogenic microorganisms. Its mechanism of action involves the disruption of key cellular processes, making it a promising candidate for drug development .

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties, including stability and reactivity, make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-dimethoxyphenyl)-5H-(1,2,3)triazolo(5,1-b)(1,3,4)thiadiazine
  • 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
  • 1,2,4-triazino(4,3-a)quinoxaline

Uniqueness

Compared to these similar compounds, 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one stands out due to its unique combination of structural features. The presence of both chlorophenyl and dimethoxyphenyl groups, along with the fused triazoloquinazoline ring system, imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-30-18-10-9-13(12-19(18)31-2)21-20-16(7-4-8-17(20)29)25-23-26-22(27-28(21)23)14-5-3-6-15(24)11-14/h3,5-6,9-12,21H,4,7-8H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCJDPIRJVSIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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